(S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441397
InChI: InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)18-12-6-7-19(9-12)14(20)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,16,17,18)/t12-/m0/s1
SMILES: CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol

(S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13441397

Molecular Formula: C15H24N4O2

Molecular Weight: 292.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
IUPAC Name tert-butyl (3S)-3-[(4,6-dimethylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)18-12-6-7-19(9-12)14(20)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,16,17,18)/t12-/m0/s1
Standard InChI Key RACCEDJDBMQWFO-LBPRGKRZSA-N
Isomeric SMILES CC1=CC(=NC(=N1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C)C
SMILES CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C
Canonical SMILES CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C

Introduction

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₃N₃O₃
Molecular Weight293.36 g/mol
Density1.2 ± 0.1 g/cm³ (estimated)
Boiling Point~756.9°C at 760 mmHg (estimated)
Flash Point411.6 ± 35.7°C (estimated)
LogP4.24 (estimated)
Exact Mass293.3376 g/mol

Note: Some properties are extrapolated from structurally related compounds due to limited direct data.

Synthesis and Reactivity

Synthetic Routes

The synthesis of (S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves multi-step strategies, often leveraging stereoselective methodologies:

  • Pyrrolidine Core Preparation:

    • Enantiopure pyrrolidine intermediates are synthesized via asymmetric catalysis or resolution of racemic mixtures .

    • Protection of the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .

  • Pyrimidine Coupling:

    • Introduction of the 4,6-dimethylpyrimidin-2-ylamino group via Buchwald-Hartwig amination or Ullmann-type coupling reactions .

    • Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) facilitate C–N bond formation .

  • Purification:

    • Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Reactivity

  • Deprotection: The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine for further functionalization .

  • Oxidation/Reduction: The pyrimidine ring may undergo electrophilic substitution, while the pyrrolidine ring remains stable under mild conditions .

Structural Analysis and Stereochemical Implications

Comparative Structural Features

The compound’s structure is distinct from related pyrimidine-pyrrolidine derivatives:

CompoundKey DifferencesBiological Relevance
(R)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester(R)-configuration at pyrrolidine ringPotential enantioselective binding to receptors
(S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl esterChloro substituent at pyrimidine position 2; piperidine vs. pyrrolidine ringEnhanced hydrogen-bonding capacity
(S)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl esterEther linkage (yloxy) instead of amine; chloro substituent at pyrimidine position 4Altered electronic profile and solubility

Stereochemical Impact

The (S)-configuration at the pyrrolidine ring ensures:

  • Enantioselective Interactions: Preferential binding to chiral active sites in enzymes or receptors .

  • Metabolic Stability: Reduced susceptibility to enzymatic degradation compared to racemic mixtures .

HazardClassificationPictogram
Skin IrritationCategory 2⚠️
Eye IrritationCategory 2A⚠️
Respiratory ToxicityCategory 3⚠️

Source: AK Scientific SDS

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